N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex chemical compound that stands out for its potential applications across various scientific fields. The compound belongs to the naphthamide class, which is characterized by the presence of a naphthalene ring bonded to an amide group. This particular compound integrates elements of dihydroisoquinoline and thiophene, lending it unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves a multi-step process:
Formation of the dihydroisoquinoline moiety: : Starting from a simple isoquinoline derivative, hydrogenation is performed in the presence of a palladium catalyst under a hydrogen atmosphere to yield the dihydroisoquinoline intermediate.
Attachment of the thiophene ring: : The thiophene derivative is often introduced via a cross-coupling reaction such as the Suzuki-Miyaura or Stille coupling, utilizing palladium catalysts and appropriate ligands.
Naphthamide formation: : The final step involves the reaction of the intermediate with naphthalic anhydride or a naphthoyl chloride derivative, under basic conditions (e.g., sodium hydride in anhydrous dimethylformamide).
Industrial Production Methods
For industrial-scale production, process optimization is crucial. This can include the selection of scalable reagents, solvent recovery systems, and the recycling of palladium catalysts. Process intensification techniques such as continuous flow reactors may also be employed to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo a variety of chemical reactions:
Oxidation: : Utilizing oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to produce quinoline and thiophene oxides.
Reduction: : Reduction reactions involving hydrogenation or hydride donors (like lithium aluminum hydride) can lead to the hydrogenated derivatives of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions, facilitated by appropriate reagents such as halogens or nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Coupling reagents: : Palladium catalysts, Suzuki-Miyaura reagents.
Major Products
Oxidation: : Oxidized quinoline and thiophene derivatives.
Reduction: : Fully hydrogenated forms of the compound.
Substitution: : Substituted naphthamide derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules, thanks to its reactivity and functional group compatibility.
Biology
Researchers are investigating its potential as a bioactive molecule in drug discovery. The dihydroisoquinoline core is known for its pharmacological activities, including antitumor and anti-inflammatory properties.
Medicine
Due to its unique structural properties, it is being explored in the development of new therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Industry
In industrial applications, this compound finds use in the development of advanced materials, including polymers and nanocomposites, where its electronic properties are particularly valuable.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets within biological systems. It is believed to interact with neurotransmitter receptors and enzyme targets, modulating their activity. The compound's unique structure allows it to engage in multiple pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Unique Attributes
Compared to other compounds with similar structural motifs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide exhibits enhanced stability and reactivity, attributable to the synergistic effects of the dihydroisoquinoline and thiophene moieties.
Similar Compounds
Dihydroisoquinoline derivatives: : Known for their pharmacological activities but may lack the specific reactivity conferred by the thiophene group.
Thiophene-containing naphthamides: : Possess unique electronic properties, but may not exhibit the same biological activity spectrum as compounds containing the dihydroisoquinoline core.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(24-11-5-9-20-7-3-4-10-23(20)24)27-16-25(22-13-15-30-18-22)28-14-12-19-6-1-2-8-21(19)17-28/h1-11,13,15,18,25H,12,14,16-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWRYJANKHKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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